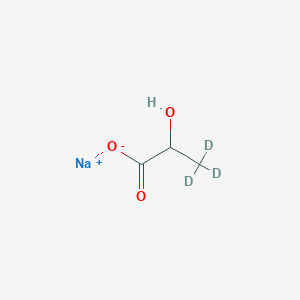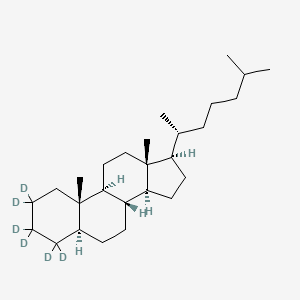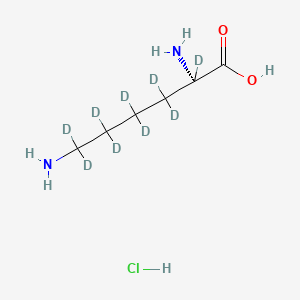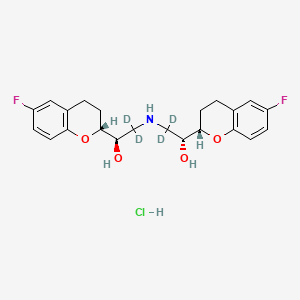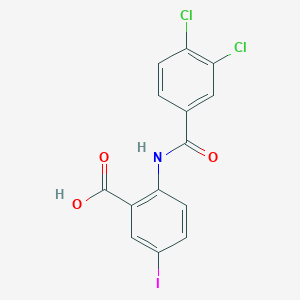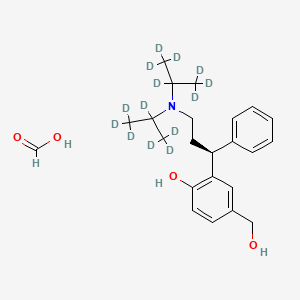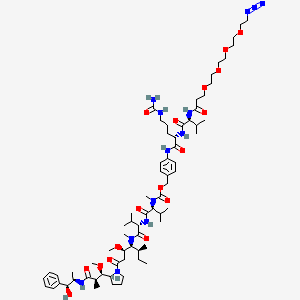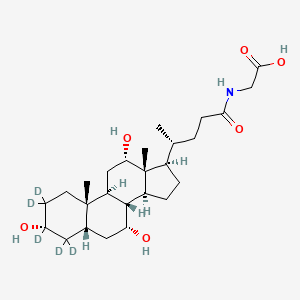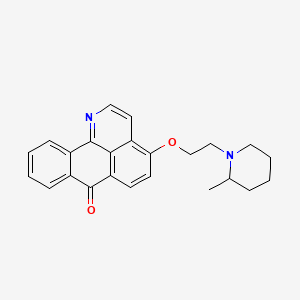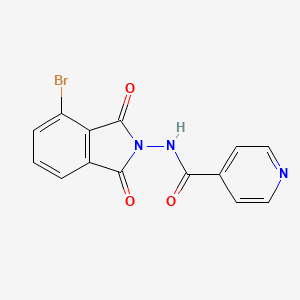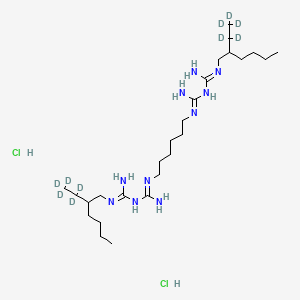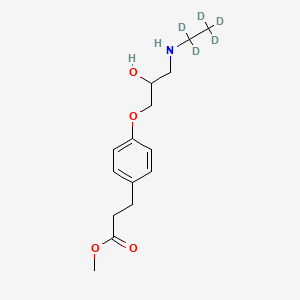![molecular formula C72H86N6O20 B12420347 4-[2-[2-[2-[2-(2-Carboxyethoxy)ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;5-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate](/img/structure/B12420347.png)
4-[2-[2-[2-[2-(2-Carboxyethoxy)ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;5-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-[2-[2-[2-[2-(2-Carboxyethoxy)ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;5-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate is a complex organic molecule. It is a derivative of xanthene dyes, which are known for their vibrant colors and are widely used in various applications, including biological staining and fluorescence microscopy.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting from basic organic molecules. The key steps include:
Formation of the xanthene core: This involves the condensation of phthalic anhydride with resorcinol under acidic conditions to form the xanthene core.
Introduction of the dimethylamino groups: This is achieved by reacting the xanthene core with dimethylamine in the presence of a suitable catalyst.
Attachment of the carboxyethoxyethylcarbamoyl groups:
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The process includes:
Batch or continuous flow reactors: These are used to control the reaction conditions precisely.
Purification steps: These include crystallization, filtration, and chromatography to isolate and purify the compound.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino groups, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the xanthene core, leading to the formation of reduced xanthene derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxyethoxyethylcarbamoyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation products: N-oxides of the dimethylamino groups.
Reduction products: Reduced xanthene derivatives.
Substitution products: Substituted derivatives with various nucleophiles.
科学的研究の応用
Chemistry
The compound is used as a fluorescent dye in various chemical assays. Its unique structure allows it to emit light at specific wavelengths, making it useful in fluorescence spectroscopy and imaging.
Biology
In biological research, the compound is used as a staining agent for cells and tissues. It binds to specific cellular components, allowing researchers to visualize and study cellular structures and processes.
Medicine
The compound has potential applications in medical diagnostics, particularly in imaging techniques such as fluorescence microscopy and flow cytometry. It can be used to label and track specific biomolecules in medical samples.
Industry
In the industrial sector, the compound is used in the production of fluorescent inks and dyes. Its stability and vibrant color make it suitable for various applications, including textile dyeing and printing.
作用機序
The compound exerts its effects through its fluorescent properties When exposed to light of a specific wavelength, the compound absorbs the light energy and re-emits it at a different wavelength
Molecular Targets and Pathways
The compound primarily targets cellular components that can bind to its carboxyethoxyethylcarbamoyl groups. These interactions allow the compound to localize to specific cellular structures, enabling researchers to visualize and study these structures using fluorescence microscopy.
類似化合物との比較
Similar Compounds
Fluorescein: Another xanthene dye with similar fluorescent properties.
Rhodamine: A xanthene dye with a different substitution pattern, leading to different fluorescent characteristics.
Texas Red: A sulfonated derivative of rhodamine with enhanced water solubility and fluorescence.
Uniqueness
The compound is unique due to its specific substitution pattern, which imparts distinct fluorescent properties. Its carboxyethoxyethylcarbamoyl groups enhance its solubility and binding affinity to cellular components, making it particularly useful in biological and medical applications.
特性
分子式 |
C72H86N6O20 |
|---|---|
分子量 |
1355.5 g/mol |
IUPAC名 |
4-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;5-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |
InChI |
InChI=1S/2C36H43N3O10/c1-38(2)25-6-9-28-31(22-25)49-32-23-26(39(3)4)7-10-29(32)34(28)30-21-24(5-8-27(30)36(43)44)35(42)37-12-14-46-16-18-48-20-19-47-17-15-45-13-11-33(40)41;1-38(2)25-6-9-28-31(22-25)49-32-23-26(39(3)4)7-10-29(32)34(28)27-8-5-24(21-30(27)36(43)44)35(42)37-12-14-46-16-18-48-20-19-47-17-15-45-13-11-33(40)41/h2*5-10,21-23H,11-20H2,1-4H3,(H2-,37,40,41,42,43,44) |
InChIキー |
LKODKESKHRNPIO-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCOCCOCCOCCOCCC(=O)O)C(=O)[O-].CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)NCCOCCOCCOCCOCCC(=O)O)C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


